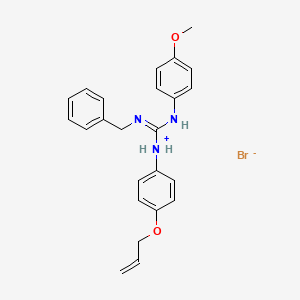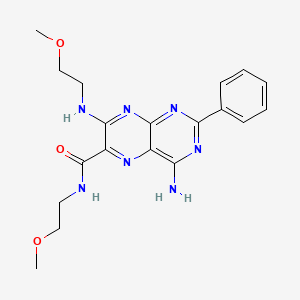
6-Pteridinecarboxamide, 4-amino-N-(2-methoxyethyl)-7-((2-methoxyethyl)amino)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its unique structure, which includes multiple functional groups such as amino, methoxyethyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-methoxyethyl)-7-(2-methoxyethylamino)-2-phenylpteridine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:
Amination Reactions: Introduction of amino groups into the molecular structure.
Methoxyethylation: Addition of methoxyethyl groups to specific positions on the molecule.
Coupling Reactions: Formation of bonds between different molecular fragments to build the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Key factors in industrial production include:
Temperature Control: Maintaining optimal temperatures for each reaction step to maximize efficiency.
Catalysts: Using catalysts to accelerate reaction rates and improve product yield.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-(2-methoxyethyl)-7-(2-methoxyethylamino)-2-phenylpteridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups back to amino groups.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce nitro derivatives, while reduction reactions may yield amine derivatives.
Applications De Recherche Scientifique
4-amino-N-(2-methoxyethyl)-7-(2-methoxyethylamino)-2-phenylpteridine-6-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-amino-N-(2-methoxyethyl)-7-(2-methoxyethylamino)-2-phenylpteridine-6-carboxamide involves its interaction with specific molecular targets and pathways. These interactions may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-amino-N-(2-methoxyethyl)-7-(2-methoxyethylamino)-2-phenylpteridine-6-carboxamide include:
- 4-amino-N-(2-methoxyethyl)benzamide
- 4-amino-N-(2-methoxyethyl)phenylcarboxamide
Uniqueness
What sets 4-amino-N-(2-methoxyethyl)-7-(2-methoxyethylamino)-2-phenylpteridine-6-carboxamide apart from similar compounds is its unique combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
6504-77-4 |
|---|---|
Formule moléculaire |
C19H23N7O3 |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
4-amino-N-(2-methoxyethyl)-7-(2-methoxyethylamino)-2-phenylpteridine-6-carboxamide |
InChI |
InChI=1S/C19H23N7O3/c1-28-10-8-21-17-14(19(27)22-9-11-29-2)23-13-15(20)24-16(25-18(13)26-17)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,22,27)(H3,20,21,24,25,26) |
Clé InChI |
XJDALFQCSYEWSB-UHFFFAOYSA-N |
SMILES canonique |
COCCNC1=NC2=NC(=NC(=C2N=C1C(=O)NCCOC)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



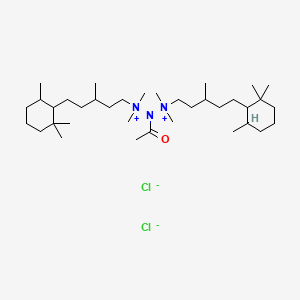
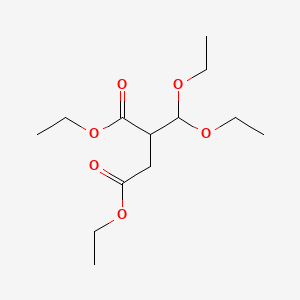
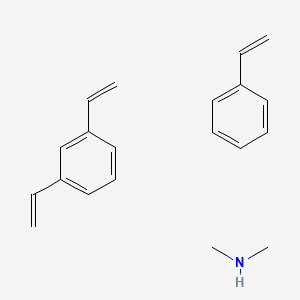
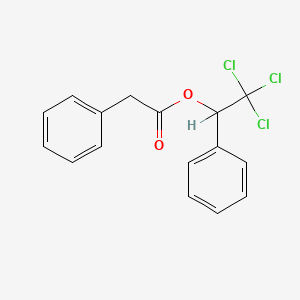
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)
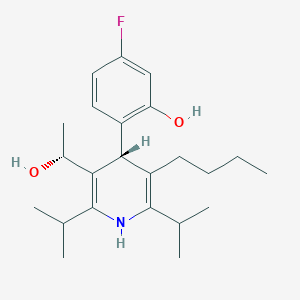



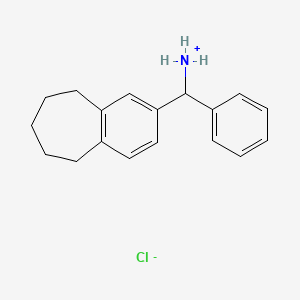
![1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B13769025.png)

